- Exploiting the Biginelli reaction: nitrogen-rich pyrimidine-based tercyclic α-helix mimetics, Tetrahedron, 2016, 72(9), 1151-1160

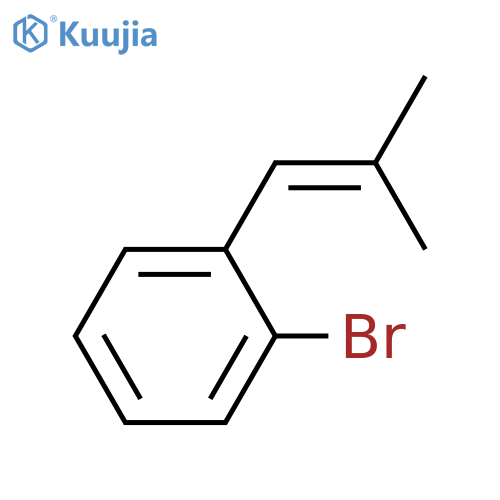

Cas no 91388-25-9 (1-bromo-2-(2-methylprop-1-en-1-yl)benzene)

91388-25-9 structure

商品名:1-bromo-2-(2-methylprop-1-en-1-yl)benzene

CAS番号:91388-25-9

MF:C10H11Br

メガワット:211.098342180252

MDL:MFCD29034263

CID:3373062

PubChem ID:13270569

1-bromo-2-(2-methylprop-1-en-1-yl)benzene 化学的及び物理的性質

名前と識別子

-

- BENZENE, 1-BROMO-2-(2-METHYL-1-PROPENYL)-

- 1-Bromo-2-(2-methyl-1-propen-1-yl)benzene (ACI)

- Benzene, 1-bromo-2-(2-methyl-1-propenyl)- (9CI)

- 1-Bromo-2-(2-methylprop-1-enyl)-benzene

- 2-Bromo-β,β-dimethylstyrene

- 1-Bromo-2-(2-methyl-propenyl)-benzene

- 1-bromo-2-(2-methylprop-1-en-1-yl)benzene

-

- MDL: MFCD29034263

- インチ: 1S/C10H11Br/c1-8(2)7-9-5-3-4-6-10(9)11/h3-7H,1-2H3

- InChIKey: ZJWPKCADKDSSMP-UHFFFAOYSA-N

- ほほえんだ: BrC1C(/C=C(\C)/C)=CC=CC=1

1-bromo-2-(2-methylprop-1-en-1-yl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-227503-5.0g |

1-bromo-2-(2-methylprop-1-en-1-yl)benzene |

91388-25-9 | 95% | 5.0g |

$2650.0 | 2024-06-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0388-100mg |

1-Bromo-2-(2-methyl-propenyl)-benzene |

91388-25-9 | 97% | 100mg |

1382.31CNY | 2021-05-08 | |

| eNovation Chemicals LLC | Y1127012-100mg |

1-Bromo-2-(2-methyl-propenyl)-benzene |

91388-25-9 | 95% | 100mg |

$200 | 2024-07-28 | |

| Enamine | EN300-227503-1.0g |

1-bromo-2-(2-methylprop-1-en-1-yl)benzene |

91388-25-9 | 95% | 1.0g |

$914.0 | 2024-06-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0388-250mg |

1-Bromo-2-(2-methyl-propenyl)-benzene |

91388-25-9 | 97% | 250mg |

1908.1CNY | 2021-05-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1413497-50mg |

1-Bromo-2-(2-methyl-propenyl)-benzene |

91388-25-9 | 95% mix TBC as stabilizer | 50mg |

¥1137.00 | 2024-04-25 | |

| eNovation Chemicals LLC | Y1127012-5g |

1-Bromo-2-(2-methyl-propenyl)-benzene |

91388-25-9 | 95% | 5g |

$2675 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1127012-1g |

1-Bromo-2-(2-methyl-propenyl)-benzene |

91388-25-9 | 95% | 1g |

$665 | 2025-02-20 | |

| Enamine | EN300-227503-2.5g |

1-bromo-2-(2-methylprop-1-en-1-yl)benzene |

91388-25-9 | 95% | 2.5g |

$1791.0 | 2024-06-20 | |

| Enamine | EN300-227503-0.25g |

1-bromo-2-(2-methylprop-1-en-1-yl)benzene |

91388-25-9 | 95% | 0.25g |

$452.0 | 2024-06-20 |

1-bromo-2-(2-methylprop-1-en-1-yl)benzene 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C

1.2 0 °C; 2 h, 0 °C → rt

1.2 0 °C; 2 h, 0 °C → rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, 0 °C

1.2 0 °C; 0 °C → rt; 15 h, rt

1.3 Solvents: Water ; rt

1.2 0 °C; 0 °C → rt; 15 h, rt

1.3 Solvents: Water ; rt

リファレンス

- Polycyclic heteroaromatics via hydrazine-catalyzed ring-closing carbonyl-olefin metathesis, Chemical Science, 2022, 13(8), 2418-2422

合成方法 3

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 30 min, 0 °C

1.2 0 °C; 0 °C → rt; 12 - 24 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 0 °C; 0 °C → rt; 12 - 24 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

リファレンス

- Polycyclic Aromatic Hydrocarbons via Iron(III)-Catalyzed Carbonyl-Olefin Metathesis, Journal of the American Chemical Society, 2017, 139(8), 2960-2963

合成方法 4

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C

1.2 0 °C; 0 °C → rt; 4 - 18 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 0 °C; 0 °C → rt; 4 - 18 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Models for Understanding Divergent Reactivity in Lewis Acid-Catalyzed Transformations of Carbonyls and Olefins, ACS Catalysis, 2020, 10(7), 4387-4397

合成方法 5

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 1 h, 0 °C

1.2 0 °C; 16 h, rt

1.2 0 °C; 16 h, rt

リファレンス

- Catalytic Systems for Production of 1-Hexene by Selective Ethylene Trimerization, Petroleum Chemistry, 2020, 60(1), 55-68

合成方法 6

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt → 0 °C; 30 min, 0 °C

1.2 2 h, 0 °C

1.2 2 h, 0 °C

リファレンス

- Metal-Catalyzed Cycloisomerization of Enyne Functionalities via a 1,3-Alkylidene Migration, Journal of the American Chemical Society, 2006, 128(29), 9340-9341

合成方法 7

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C

1.2 0 °C; 2 h, 0 °C; 1.5 h, rt

1.2 0 °C; 2 h, 0 °C; 1.5 h, rt

リファレンス

- Host-Catalyzed Cyclodehydration-Rearrangement Cascade Reaction of Unsaturated Tertiary Alcohols, Advanced Synthesis & Catalysis, 2017, 359(8), 1331-1338

1-bromo-2-(2-methylprop-1-en-1-yl)benzene Raw materials

1-bromo-2-(2-methylprop-1-en-1-yl)benzene Preparation Products

1-bromo-2-(2-methylprop-1-en-1-yl)benzene 関連文献

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

91388-25-9 (1-bromo-2-(2-methylprop-1-en-1-yl)benzene) 関連製品

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:91388-25-9)1-bromo-2-(2-methylprop-1-en-1-yl)benzene

清らかである:99%

はかる:5g

価格 ($):2590.0